molecular formula C10H12 B14619569 Dec-1-ene-3,5-diyne CAS No. 57365-51-2

Dec-1-ene-3,5-diyne

Cat. No.: B14619569
CAS No.: 57365-51-2
M. Wt: 132.20 g/mol
InChI Key: UTQSGNPQXHKLFI-UHFFFAOYSA-N
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Description

Dec-1-ene-3,5-diyne is an organic compound characterized by the presence of both double and triple bonds within its molecular structure. This compound belongs to the class of enediynes, which are known for their unique chemical properties and reactivity. Enediynes are particularly notable for their applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dec-1-ene-3,5-diyne typically involves the coupling of appropriate precursors under controlled conditions. One common method is the coupling of bromo-substituted 1,3-enynes through hydroboration followed by hydride addition . This method ensures the formation of the desired enediyne structure with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Dec-1-ene-3,5-diyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or osmium tetroxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution reagents: Such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Dec-1-ene-3,5-diyne has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Dec-1-ene-3,5-diyne involves its ability to undergo cyclization reactions, such as the Bergman cyclization . This reaction generates highly reactive diradicals that can interact with various molecular targets, including DNA. The diradicals abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage and potential biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dec-1-ene-3,5-diyne include other enediynes and alkynes, such as:

  • Hex-3-ene-1,5-diyne
  • Oct-3-ene-1,5-diyne
  • 1,3-Butadiyne

Uniqueness

This compound is unique due to its specific molecular structure, which combines both double and triple bonds. This structure imparts distinct reactivity and properties, making it valuable for various applications in research and industry.

Properties

CAS No.

57365-51-2

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

IUPAC Name

dec-1-en-3,5-diyne

InChI

InChI=1S/C10H12/c1-3-5-7-9-10-8-6-4-2/h3H,1,4,6,8H2,2H3

InChI Key

UTQSGNPQXHKLFI-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC#CC=C

Origin of Product

United States

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